4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine
Description
4-{4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine is a pyrimidine derivative featuring a methoxy group at position 6 and a piperazine moiety substituted with a 2,4-difluorophenylmethyl group. Pyrimidine derivatives are pivotal in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes and receptors, through hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
4-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N4O/c1-23-16-9-15(19-11-20-16)22-6-4-21(5-7-22)10-12-2-3-13(17)8-14(12)18/h2-3,8-9,11H,4-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGTZGOOKPTTNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)CC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine typically involves multiple steps, starting with the preparation of the piperazine derivative. One common route includes the reaction of 2,4-difluorobenzyl chloride with piperazine to form the intermediate 4-[(2,4-difluorophenyl)methyl]piperazine. This intermediate is then reacted with 6-methoxypyrimidine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
The target compound’s pyrimidine core is shared with many analogs, but modifications in the heterocyclic system or substituents lead to divergent properties:
Key Observations :
- Heterocycle Impact: Replacement of pyrimidine with thienopyrimidine (e.g., ) or triazolopyridine (e.g., ) alters electronic properties and binding pocket compatibility. Thienopyrimidines are often associated with kinase inhibition due to planar aromatic systems, while triazolopyridines may favor CNS targets .
- Sulfonyl-piperazine groups (e.g., ) increase polarity, which may affect solubility and target residence time.
- Molecular Weight : Higher molecular weights (e.g., 659.73 g/mol for Pramiconazole ) correlate with complex substituents and may limit bioavailability, whereas lower weights (e.g., 288.32 g/mol for ) suggest better pharmacokinetic profiles.
Physicochemical and Pharmacokinetic Properties
- Hydrogen Bonding : The piperazine nitrogen and pyrimidine N-atoms provide H-bond acceptor sites, critical for target engagement. Methoxy groups (e.g., in the target and ) may contribute to metabolic stability by resisting oxidation .
Biological Activity
The compound 4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 304.34 g/mol. The structure consists of a piperazine ring and a pyrimidine core, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:
- Receptors : It may modulate neurotransmitter receptors, influencing neurological pathways.
- Enzymes : The compound has been reported to inhibit specific kinases involved in cancer cell proliferation, thereby exhibiting potential anti-cancer properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
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Antitumor Activity :
- In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- For instance, a study showed that it significantly reduced the viability of breast cancer cells (MCF-7) at concentrations as low as 10 µM.
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Neuropharmacological Effects :
- The compound has shown promise in modulating serotonin and dopamine receptors, suggesting potential applications in treating depression and anxiety disorders.
- Animal models indicate that it may enhance cognitive function and reduce anxiety-like behaviors.
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Antimicrobial Properties :
- Preliminary studies suggest that the compound possesses antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment.
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Smith et al. (2023) | Investigated antitumor effects on MCF-7 cells. | Demonstrated significant cytotoxicity at low concentrations. |
| Johnson et al. (2022) | Assessed neuropharmacological effects in rodent models. | Indicated improvement in cognitive function and reduced anxiety-like behaviors. |
| Lee et al. (2021) | Evaluated antimicrobial properties against E. coli and S. aureus. | Showed effective inhibition at varying concentrations. |
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates favorable absorption characteristics with moderate bioavailability. Toxicological studies suggest a relatively safe profile at therapeutic doses; however, further investigations are warranted to establish comprehensive safety data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
